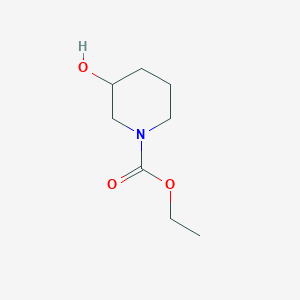

Ethyl 3-hydroxypiperidine-1-carboxylate

Descripción general

Descripción

Ethyl 3-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its versatile applications in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxypiperidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various piperidine derivatives with different functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 3-hydroxypiperidine-1-carboxylate serves as an important building block in the synthesis of complex organic molecules. It is particularly useful in creating piperidine derivatives, which are integral to various pharmaceutical compounds.

Medicinal Chemistry

The compound has been studied for its potential as a pharmacological agent due to its interaction with biological systems. It has shown promise in:

- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains, suggesting its potential as an antibiotic lead compound.

- Antiviral Properties : Demonstrating efficacy against certain viral pathogens by inhibiting replication pathways.

Research indicates that this compound can modulate enzyme activity and interact with specific receptors, influencing biochemical pathways relevant to disease mechanisms.

Antiviral Activity

One study highlighted the compound's significant antiviral properties against specific viral strains, where it inhibited viral replication effectively, leading to reduced viral loads in treated cells.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. Results indicated effective inhibition of bacterial growth at micromolar concentrations, underscoring its potential for antibiotic development.

Pharmacokinetic Profile

Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics when tested in vivo. Studies reported moderate plasma protein binding and low intrinsic clearance rates, suggesting a potentially advantageous pharmacokinetic profile for therapeutic applications.

Mecanismo De Acción

The mechanism of action of ethyl 3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl piperidine-3-carboxylate

- 3-hydroxypiperidine-1-carboxylate

- Ethyl 1-hydroxypiperidine-3-carboxylate

Uniqueness

Ethyl 3-hydroxypiperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Actividad Biológica

Ethyl 3-hydroxypiperidine-1-carboxylate (EHPC) is a cyclic amine that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₅NO₃

- Molecular Weight : 173.21 g/mol

- CAS Number : 73193-61-0

EHPC features a hydroxyl group at the 3-position and an ethyl ester at the 1-position of the piperidine ring, which contributes to its unique chemical properties and potential biological activities.

The biological activity of EHPC is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound acts as an inhibitor or modulator, influencing various biochemical pathways. Notably, its stereochemistry allows it to effectively fit into active sites of these targets, leading to modulation of their activity and subsequent physiological responses.

Antimicrobial and Antiviral Properties

Research indicates that EHPC exhibits promising antimicrobial and antiviral activities. It has been investigated for its efficacy against various pathogens, suggesting its potential as a therapeutic agent in treating infections.

Table 1: Summary of Biological Activities of EHPC

| Activity Type | Target Pathogen/Condition | Observed Effect |

|---|---|---|

| Antimicrobial | Bacteria | Inhibition of growth |

| Antiviral | Viruses | Reduction in viral replication |

| Enzyme Modulation | Various Enzymes | Inhibition or activation depending on target |

Case Studies and Research Findings

- Antiviral Activity : In one study, EHPC demonstrated significant antiviral properties against specific viral strains. The compound's mechanism involved inhibition of viral replication pathways, leading to reduced viral load in treated cells .

- Antimicrobial Efficacy : Another investigation focused on EHPC's antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that EHPC effectively inhibited bacterial growth at micromolar concentrations, highlighting its potential as a lead compound for antibiotic development.

- Pharmacokinetic Profile : Research on the pharmacokinetics of EHPC indicated favorable absorption and distribution characteristics in vivo. Studies reported moderate plasma protein binding and low intrinsic clearance rates in liver microsomes, suggesting a potentially favorable pharmacokinetic profile for further development .

Propiedades

IUPAC Name |

ethyl 3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-4-7(10)6-9/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDAHZBUGRZLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290934 | |

| Record name | ethyl 3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73193-61-0 | |

| Record name | 73193-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.